molecular formula C21H18Cl2N4O2S B5968796 N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B5968796
M. Wt: 461.4 g/mol
InChI Key: LTRBQUHTXFRFLV-WGOQTCKBSA-N
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Description

N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a dihydronaphthalene moiety, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dichlorophenyl acetamide, followed by the introduction of the dihydronaphthalene and thiazole groups through various condensation and cyclization reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and cellular pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can be elucidated through techniques such as molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-2-{(2Z)-2-[(2E)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O2S/c22-13-8-9-17(15(23)10-13)24-19(28)11-18-20(29)25-21(30-18)27-26-16-7-3-5-12-4-1-2-6-14(12)16/h1-2,4,6,8-10,18H,3,5,7,11H2,(H,24,28)(H,25,27,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRBQUHTXFRFLV-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NN=C3NC(=O)C(S3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/N=C\3/NC(=O)C(S3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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